molecular formula C6H5FO3S B1329238 4-Fluorobenzenesulphonic acid CAS No. 368-88-7

4-Fluorobenzenesulphonic acid

Cat. No.: B1329238
CAS No.: 368-88-7
M. Wt: 176.17 g/mol
InChI Key: WVSYONICNIDYBE-UHFFFAOYSA-N
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Description

4-Fluorobenzenesulphonic acid is a useful research compound. Its molecular formula is C6H5FO3S and its molecular weight is 176.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43021. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

4-Fluorobenzenesulfonic acid is primarily used as a reactant in the synthesis of various compounds . The specific targets of this compound can vary depending on the context of its use. It is known to be used in the synthesis of hepatitis c virus (hcv) inhibitors based on a thiazolone scaffold .

Mode of Action

The mode of action of 4-Fluorobenzenesulfonic acid is largely dependent on the specific reaction it is involved in. As a reactant, it contributes to the formation of new compounds through chemical reactions. In the context of HCV inhibitor synthesis, it likely interacts with other reactants to form a thiazolone scaffold, which is a key structural component of these inhibitors .

Pharmacokinetics

It is known that the compound is solid at room temperature and has a high water solubility of 4349g/L at 213 ºC , which could influence its bioavailability.

Result of Action

The result of the action of 4-Fluorobenzenesulfonic acid is the formation of new compounds through chemical reactions. In the context of HCV inhibitor synthesis, the result is the formation of a thiazolone scaffold, which is a key structural component of these inhibitors .

Biological Activity

4-Fluorobenzenesulphonic acid (CAS No. 368-88-7) is an aromatic sulfonic acid that has garnered attention in various fields of biological and medicinal chemistry due to its unique structural properties and biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, applications in drug synthesis, and relevant case studies.

  • Molecular Formula : C6_6H5_5FO3_3S
  • Molecular Weight : 188.17 g/mol
  • Structure : The compound features a fluorine atom attached to a phenyl group, which is further substituted with a sulfonic acid group.

Mechanisms of Biological Activity

This compound exhibits its biological effects primarily through its ability to modify proteins and influence enzymatic activities. The following mechanisms have been identified:

  • Enzyme Inhibition : It has been reported that derivatives of this compound can act as inhibitors for various enzymes, including cholinesterases. For instance, certain synthesized compounds derived from 4-fluorobenzoic acid demonstrated significant inhibitory effects on acetylcholinesterase and butyrylcholinesterase, with IC50_{50} values comparable to established inhibitors like tacrine .
  • Protein Modification : The compound is known to react with amino acids in proteins, particularly targeting side chains of tyrosine, lysine, and histidine. This modification can alter protein function and stability, which is crucial in the development of bioconjugates .

Applications in Drug Development

This compound serves as a versatile building block in medicinal chemistry. Its derivatives have been utilized in the synthesis of various pharmaceutical agents:

  • HCV Inhibitors : It has been employed as a reactant in the synthesis of hepatitis C virus (HCV) inhibitors based on thiazolone scaffolds .
  • Anti-inflammatory Agents : Derivatives have shown potential anti-inflammatory properties by inhibiting pro-inflammatory cytokines like IL-6 and TNF-α in cell line studies .

Case Study 1: Cholinesterase Inhibition

A study synthesized several derivatives of 4-fluorobenzoic acid linked with tetrahydroacridine structures. The most active compound exhibited high selectivity towards acetylcholinesterase inhibition, indicating potential for therapeutic applications in neurodegenerative diseases like Alzheimer's .

Case Study 2: Bioconjugation Chemistry

Research highlighted the use of this compound as an activating agent for covalent attachment to solid supports in bioconjugation processes. This property is exploited to enhance the stability and functionality of biomolecules for therapeutic applications .

Summary Table of Biological Activities

Biological Activity Mechanism References
Cholinesterase InhibitionCompetitive inhibition
Protein ModificationCovalent modification of amino acids
Anti-inflammatory EffectsCytokine inhibition
HCV InhibitionSynthesis precursor for antiviral agents

Properties

IUPAC Name

4-fluorobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FO3S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSYONICNIDYBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80190276
Record name 4-Fluorobenzenesulphonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368-88-7
Record name 4-Fluorobenzenesulfonic acid
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Record name 4-Fluorobenzenesulphonic acid
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Record name 368-88-7
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Record name 4-Fluorobenzenesulphonic acid
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Record name 4-fluorobenzenesulphonic acid
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Synthesis routes and methods

Procedure details

Trifluoroacetic acid (1 ml) was added to a solution of 4-fluoro-benzenesulfonic acid 2-[tert-butoxycarbonyl-(3-chloro-4-methoxy-benzyl)-amino]-3H-benzoimidazol-5-yl ester (67 mg) in dichloromethane (4 ml). After cooling, the mixture was neutralised by addition of saturated sodium bicarbonate solution. Water (10 ml) was added and the solution extracted three times with dichloromethane (10 ml). The combined extracts were dried over magnesium sulfate and then evaporated. The residue was subjected to flash chromatography on silica eluting with a mixture of ethyl acetate and heptane (1:1, v/v) to give 4-fluoro-benzenesulfonic acid 2-(3-(chloro-4-methoxy-benzylamino)-3H-benzoimidazol-5-yl ester (53 mg) as an off-white solid. Mass spectrum: 462 [M+H]+; retention time=7.69 minutes.
Quantity
1 mL
Type
reactant
Reaction Step One
Name
4-fluoro-benzenesulfonic acid 2-[tert-butoxycarbonyl-(3-chloro-4-methoxy-benzyl)-amino]-3H-benzoimidazol-5-yl ester
Quantity
67 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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